2-Arachidonyl glycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

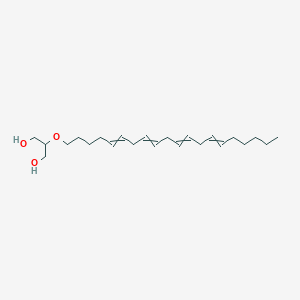

Molecular Formula |

C23H40O3 |

|---|---|

Molecular Weight |

364.6 g/mol |

IUPAC Name |

2-icosa-5,8,11,14-tetraenoxypropane-1,3-diol |

InChI |

InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3 |

InChI Key |

CUJUUWXZAQHCNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and history of 2-Arachidonoyl glycerol

An In-Depth Technical Guide to the Discovery and History of 2-Arachidonoylglycerol (B1664049) (2-AG)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Arachidonoylglycerol (2-AG) is now recognized as the most abundant endocannabinoid in the central nervous system and a key signaling molecule in a vast array of physiological processes. As a full agonist of both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, its discovery was a watershed moment in understanding the breadth and complexity of the endocannabinoid system (ECS). This technical guide provides a comprehensive overview of the historical context, pivotal discovery, and biochemical characterization of 2-AG. It includes quantitative data on receptor binding and enzyme kinetics, detailed experimental methodologies that led to its identification and characterization, and visualizations of its metabolic and signaling pathways to support advanced research and drug development efforts.

Historical Context: The Search for an Endogenous Cannabinoid

The journey to 2-AG's discovery began long before the molecule itself was identified. The elucidation of the structure of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) in 1964 by Raphael Mechoulam and his colleagues was the first major step. This discovery of the primary psychoactive component of Cannabis spurred decades of research into its mechanism of action, culminating in the cloning of the first cannabinoid receptor, CB1, in 1990.[1] The presence of a specific G protein-coupled receptor in the brain implied the existence of an endogenous ligand.

This hypothesis was confirmed in 1992 when Mechoulam's group identified N-arachidonoylethanolamine, which they named "anandamide".[2] While a landmark discovery, anandamide's properties as a partial agonist at cannabinoid receptors and its relatively low abundance in the brain suggested that other endogenous ligands might exist. The stage was set for the discovery of a second, potentially more prominent, endocannabinoid.

The Pivotal Discovery of 2-AG (1994-1995)

In the mid-1990s, two research groups independently identified 2-AG as a novel endogenous ligand for cannabinoid receptors.

-

Dr. Raphael Mechoulam's Group (Hebrew University, Jerusalem): Building on their pioneering work, Mechoulam and his student Shimon Ben-Shabat were searching for other potential endocannabinoids in peripheral tissues. In 1995, they successfully isolated a substance from the canine gut that bound to cannabinoid receptors.[3][4][5] Through chemical characterization, they identified it as 2-arachidonoylglycerol, a known chemical compound but one whose biological role in mammals was unknown.[3] Their work further demonstrated its pharmacological properties in vivo, solidifying its status as the second discovered endocannabinoid.[3][4]

-

Dr. Takayuki Sugiura's Group (Teikyo University, Japan): Concurrently, Sugiura's team was investigating lipid signaling in the brain. In 1994 and 1995, they also reported that 2-AG, isolated from rat brain, demonstrated a strong affinity for cannabinoid receptors.[3][6][7][8] Their research established that 2-AG was present at significantly higher levels in the brain than anandamide—approximately 170 to 1000 times more abundant—and acted as a full agonist at the CB1 receptor, unlike the partial agonism of anandamide.[7][9]

This dual, independent discovery provided powerful validation for 2-AG's role as a major player in the newly uncovered endocannabinoid system.

References

- 1. Elevation of 2-AG by monoacylglycerol lipase inhibition in the visceral insular cortex interferes with anticipatory nausea in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cloning of the first sn1-DAG lipases points to the spatial and temporal regulation of endocannabinoid signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Arachidonoylglycerol is a substrate for butyrylcholinesterase: A potential mechanism for extracellular endocannabinoid regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diacylglycerol lipaseα (DAGLα) and DAGLβ cooperatively regulate the production of 2-arachidonoyl glycerol in autaptic hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 2-Arachidonoyl glycerol (2-AG) Synthesis Pathway in Neurons

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Arachidonoyl glycerol (B35011) (2-AG) is the most abundant endocannabinoid in the central nervous system, playing a pivotal role as a retrograde messenger in synaptic plasticity, neuromodulation, and neuroinflammation. Its synthesis is a tightly regulated, on-demand process, primarily occurring in postsynaptic neurons in response to physiological stimuli. This technical guide provides a comprehensive overview of the core synthesis pathway of 2-AG, detailing the key enzymes, regulatory mechanisms, quantitative data, and experimental protocols relevant to its study. The canonical pathway involves the sequential action of phospholipase Cβ (PLCβ) and diacylglycerol lipase (B570770) α (DAGLα), which is the primary focus of this document. Understanding the intricacies of 2-AG synthesis is critical for the development of novel therapeutics targeting the endocannabinoid system for a range of neurological and psychiatric disorders.

The Canonical 2-AG Synthesis Pathway in Neurons

The predominant pathway for 2-AG synthesis in neurons is a two-step enzymatic process initiated by neuronal activation.[1][2][3][4] This "on-demand" synthesis ensures that 2-AG is produced with precise spatial and temporal control to modulate synaptic transmission.

Step 1: Generation of Diacylglycerol (DAG)

The synthesis cascade begins with the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase Cβ (PLCβ) .[1][3][4] This reaction yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The specific DAG species that serves as the primary precursor for 2-AG is 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG).[2]

Step 2: Conversion of DAG to 2-AG

The subsequent and rate-limiting step is the hydrolysis of the ester bond at the sn-1 position of DAG by diacylglycerol lipase α (DAGLα) , which releases 2-AG.[2][5] DAGLα exhibits high selectivity for DAG molecules containing arachidonic acid at the sn-2 position.[5] An alternative isoform, DAGLβ, can also synthesize 2-AG, but DAGLα is considered the primary "synaptic" enzyme responsible for 2-AG-mediated retrograde signaling in the adult brain.[6]

Regulation of the Canonical Pathway

The synthesis of 2-AG is intricately regulated by neuronal activity, primarily through mechanisms that control the activation of PLCβ and the influx of intracellular calcium ([Ca2+]i).

-

G-Protein Coupled Receptor (GPCR) Activation: The activation of Gq/11-coupled GPCRs, such as group I metabotropic glutamate (B1630785) receptors (mGluR1/5), is a major trigger for PLCβ activation.[4][7][8] Neurotransmitter binding to these receptors initiates a signaling cascade that leads to the activation of PLCβ and subsequent hydrolysis of PIP2.[4][8]

-

Calcium Influx: An increase in intracellular calcium concentration is a critical co-factor for 2-AG synthesis.[7][9] Calcium influx can occur through voltage-gated calcium channels upon postsynaptic depolarization or via N-methyl-D-aspartate (NMDA) receptors.[7][8] Elevated [Ca2+]i enhances the activity of PLCβ, acting as a coincidence detector that integrates both GPCR activation and neuronal depolarization to drive robust 2-AG production.[7][8]

-

Subcellular Localization: The efficiency of the 2-AG synthesis pathway is further enhanced by the precise subcellular localization of the key enzymes. DAGLα is predominantly found in the dendritic spines of postsynaptic neurons, in close proximity to excitatory synapses where PIP2 is abundant and calcium influx is localized.[10][11] This strategic positioning ensures that 2-AG is synthesized precisely at the site of action for retrograde signaling to presynaptic terminals.[11] PLCβ1 is also found at the perisynaptic site of excitatory synapses, co-localizing with mGluR1/5.

Alternative 2-AG Synthesis Pathways

While the PLCβ-DAGLα pathway is the most prominent, other enzymatic routes for 2-AG synthesis have been identified, although their contribution in neurons is less well-characterized.[1][4] These alternative pathways may be more relevant in specific cell types or under particular physiological or pathological conditions.

-

Phospholipase A1 and Lysophospholipase C Pathway: This pathway involves the conversion of a phosphatidyl lipid to a 2-arachidonoyl-lysophospholipid by phospholipase A1 (PLA1), followed by the action of a lysophospholipase C (lyso-PLC) to produce 2-AG.[1][4]

-

Lysophosphatidic Acid (LPA) Phosphatase Pathway: 2-AG can also be generated from the dephosphorylation of arachidonoyl-LPA by an LPA phosphatase.[1][4]

Quantitative Data

The quantification of 2-AG levels in the brain is challenging due to its rapid, on-demand synthesis and degradation.[1][12] However, various studies using mass spectrometry have provided estimates of basal 2-AG concentrations in different brain regions.

Table 1: Basal 2-AG Levels in Naïve Rat Brain Regions

| Brain Region | 2-AG Concentration (nmol/g tissue) - Range Reported in Literature[1] |

| Cerebellum | ~2 - 25 |

| Midbrain | ~5 - 30 |

| Hypothalamus | ~5 - 40 |

| Striatum | ~10 - 50 |

| Hippocampus | ~5 - 40 |

| Cortex | ~5 - 35 |

Note: The wide range reflects the variability across different studies, which can be attributed to differences in tissue handling, extraction methods, and analytical techniques.[1]

Table 2: Enzyme Kinetics of Diacylglycerol Lipase α (DAGLα)

| Enzyme Preparation | Substrate | Apparent Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| Neuronal Nuclear Matrix | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 179.8 ± 15.8 | 1.3 ± 0.22 | [13] |

Note: Enzyme kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.

Experimental Protocols

Protocol for Quantification of 2-AG in Brain Tissue by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of 2-AG from brain tissue. Optimization may be required depending on the specific instrumentation and experimental goals.

1. Tissue Collection and Homogenization:

- Rapidly collect brain tissue and immediately freeze it in liquid nitrogen to prevent post-mortem changes in 2-AG levels.[1][12] Microwave irradiation of the head prior to decapitation is the gold standard for preventing post-mortem artifacts.[12]

- Homogenize the frozen tissue in an organic solvent mixture, such as 2:1 (v/v) chloroform:methanol, at a ratio of 20 volumes of solvent to 1 volume of tissue.[3][14]

2. Lipid Extraction (Folch Method): [3][14]

- Agitate the homogenate for 15-20 minutes at room temperature.

- Centrifuge the homogenate to pellet the precipitated proteins and recover the supernatant.

- Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

- Vortex and centrifuge at low speed (e.g., 2000 rpm) to separate the aqueous (upper) and organic (lower) phases.

- Carefully collect the lower organic phase, which contains the lipids.

- Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

3. Solid Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

- Resuspend the dried lipid extract in a small volume of a non-polar solvent.

- Apply the sample to a silica (B1680970) SPE column.

- Wash the column with non-polar solvents to remove neutral lipids.

- Elute the endocannabinoids with a more polar solvent mixture, such as chloroform:methanol.[1]

- Evaporate the eluate to dryness.

4. LC-MS/MS Analysis: [15][16]

- Reconstitute the final dried extract in the LC mobile phase.

- Inject the sample into an LC system coupled to a tandem mass spectrometer (MS/MS).

- Use a suitable C18 or equivalent column for chromatographic separation.

- The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.

- Monitor the specific precursor-to-product ion transitions for 2-AG (and its deuterated internal standard) in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.

Protocol for Diacylglycerol Lipase (DAGL) Activity Assay (Radiometric Method)

This protocol describes a radiometric assay to measure DAGL activity using a radiolabeled substrate.[5][17][18]

1. Enzyme Preparation:

- Prepare brain homogenates or membrane fractions from the tissue of interest in an appropriate buffer.

- Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

2. Reaction Setup:

- In a microcentrifuge tube, combine the enzyme preparation with a reaction buffer (e.g., Tris-HCl buffer, pH 7.4).

- Initiate the reaction by adding the radiolabeled substrate, such as 1-oleoyl-[1-14C]-2-arachidonoylglycerol.

- Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

3. Reaction Termination and Lipid Extraction:

- Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

- Add a known amount of unlabeled oleic acid as a carrier.

- Vortex and centrifuge to separate the phases.

- Collect the lower organic phase.

4. Thin-Layer Chromatography (TLC):

- Spot the extracted lipids onto a silica TLC plate.

- Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid) to separate the substrate from the radiolabeled product ([14C]-oleic acid, which is formed after the hydrolysis of the initial product, 2-AG, by monoacylglycerol lipase present in the preparation).

- Visualize the lipid spots using iodine vapor or a fluorescent indicator.

5. Quantification:

- Scrape the silica corresponding to the radiolabeled product spot into a scintillation vial.

- Add scintillation fluid and quantify the radioactivity using a scintillation counter.

- Calculate the DAGL activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg).

Visualizations

Caption: Canonical 2-AG synthesis pathway in a postsynaptic neuron.

Caption: Experimental workflow for 2-AG quantification.

Conclusion

The synthesis of 2-AG in neurons is a highly regulated and dynamic process, central to the functioning of the endocannabinoid system. The canonical PLCβ-DAGLα pathway provides the primary source of synaptic 2-AG, with its activity being tightly coupled to neuronal stimulation through GPCR activation and calcium signaling. A thorough understanding of this pathway, facilitated by robust experimental methodologies for quantification and activity measurement, is essential for the scientific community. This knowledge will undoubtedly pave the way for the development of novel therapeutic strategies that modulate 2-AG signaling for the treatment of a wide array of neurological and psychiatric conditions.

References

- 1. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction and Simultaneous Quantification of Endocannabinoids and Endocannabinoid-Like Lipids in Biological Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. The initiation of synaptic 2-AG mobilization requires both an increased supply of diacylglycerol precursor and increased postsynaptic calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Localization of the cannabinoid CB1 receptor and the 2-AG synthesizing (DAGLα) and degrading (MAGL, FAAH) enzymes in cells expressing the Ca2+-binding proteins calbindin, calretinin, and parvalbumin in the adult rat hippocampus [frontiersin.org]

- 11. Localization of Diacylglycerol Lipase-α around Postsynaptic Spine Suggests Close Proximity between Production Site of an Endocannabinoid, 2-Arachidonoyl-glycerol, and Presynaptic Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation of 2-Arachidonoyl Glycerol by MAGL and FAAH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic degradation of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG), focusing on the primary roles of monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). This document details the signaling pathways, enzymatic mechanisms, quantitative data on enzyme activity and inhibition, and key experimental protocols relevant to the study of these critical components of the endocannabinoid system.

Introduction to the Endocannabinoid System and 2-AG

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain perception, mood, appetite, and memory.[1] The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands, the endocannabinoids, and the enzymes responsible for their synthesis and degradation.[2][3] The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoyl glycerol (2-AG).[4] 2-AG is the most abundant endocannabinoid in the central nervous system and acts as a full agonist at both CB1 and CB2 receptors.[2][3][5] Its signaling is terminated by enzymatic hydrolysis, a process primarily mediated by monoacylglycerol lipase (MAGL).[6]

The Primary Degrading Enzymes: MAGL and FAAH

The biological actions of 2-AG are tightly controlled by its rapid degradation.[7] While several enzymes can hydrolyze 2-AG, monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) are the two principal enzymes involved in its metabolism.[4]

Monoacylglycerol Lipase (MAGL)

MAGL is a 33-kDa serine hydrolase that is a key enzyme in the hydrolysis of 2-AG.[8][9] It is responsible for approximately 85% of 2-AG degradation in the brain.[8] MAGL hydrolyzes 2-AG into arachidonic acid (AA) and glycerol.[10][11] This action not only terminates 2-AG signaling but also contributes to the pool of AA, a precursor for the synthesis of pro-inflammatory prostaglandins.[11][12] The catalytic triad (B1167595) of MAGL has been identified as Ser122, Asp239, and His269.[8] Due to its critical role in regulating 2-AG levels, MAGL has emerged as a significant therapeutic target for various conditions, including neurodegenerative diseases, pain, and inflammation.[1][10][13][14]

Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane enzyme that also belongs to the serine hydrolase family.[4] While FAAH is the primary catabolic enzyme for anandamide (B1667382) (AEA), it can also hydrolyze 2-AG.[15][16][17] Although its contribution to overall 2-AG degradation is less than that of MAGL, it can play a significant role in specific tissues and pathological conditions.[17][18] The catalytic triad of FAAH involves a Ser-Ser-Lys motif (Ser241, Ser217, and Lys142).[4][19] Inhibition of FAAH has been explored as a therapeutic strategy for pain and central nervous system disorders.[4]

Pathways of 2-AG Degradation

The primary pathway for 2-AG degradation is its hydrolysis into arachidonic acid and glycerol.[2][20] This process is predominantly carried out by MAGL in the presynaptic neuron, following 2-AG's role as a retrograde messenger.[3][21] FAAH also contributes to this hydrolysis, although to a lesser extent.[22] Beyond direct hydrolysis, 2-AG can be metabolized through other routes, including oxidation by cyclooxygenase-2 (COX-2) to form prostaglandin (B15479496) glycerol esters.[20][22]

Figure 1: 2-AG Synthesis, Signaling, and Degradation Pathway.

Quantitative Data on Enzyme Activity and Inhibition

The following table summarizes key quantitative data for the hydrolysis of 2-AG by human MAGL and FAAH, along with the potency of selected inhibitors. This data is crucial for designing experiments and for the development of selective therapeutic agents.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Inhibitor | IC50 (nM) | Ki (nM) |

| MAGL (human) | 2-AG | 5.5 ± 0.8 | 1500 ± 100 | JZL184 | 8.2 ± 0.7 | - |

| KML29 | 0.7 ± 0.1 | - | ||||

| URB602 | 3,800 | - | ||||

| FAAH (human) | 2-AG | ~33 | ~120 | URB597 | 4.6 ± 0.5 | - |

| PF-3845 | 7.2 | 2.6 | ||||

| JZL195 (Dual) | FAAH: 2.1, MAGL: 4.2 | - |

Note: Values can vary depending on experimental conditions and assay methods.

Experimental Protocols

Accurate measurement of MAGL and FAAH activity is fundamental for studying their function and for screening potential inhibitors.[23][24] Fluorometric assays are widely used due to their high sensitivity and suitability for high-throughput screening.[25]

Fluorometric Assay for MAGL Activity and Inhibition

This protocol describes a method to determine the in vitro potency of a test compound in inhibiting human MAGL activity.

Principle: This assay measures the enzymatic activity of MAGL through the hydrolysis of a fluorogenic substrate. The inhibition of this activity by a test compound is quantified to determine its IC50 value.[26]

Materials:

-

Recombinant human MAGL enzyme

-

Assay Buffer: 10 mM Tris-HCl, pH 7.2, 1 mM EDTA

-

Fluorogenic MAGL substrate

-

Test inhibitor (e.g., JZL184)

-

96-well black microplate

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare serial dilutions of the test inhibitor in Assay Buffer.

-

In a 96-well plate, pre-incubate the recombinant human MAGL enzyme with varying concentrations of the test inhibitor for 30 minutes at 37°C.[26]

-

Initiate the enzymatic reaction by adding the fluorogenic MAGL substrate to each well.[26]

-

Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C using a microplate reader (e.g., Ex/Em = 360/460 nm).[26]

-

Calculate the rate of reaction from the linear phase of the kinetic curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[26]

Fluorometric Assay for FAAH Activity and Inhibition

This protocol outlines a method to assess the activity and inhibition of FAAH.

Principle: FAAH hydrolyzes a non-fluorescent substrate to release a fluorophore, which can be measured. A specific FAAH inhibitor is used to determine the specific enzyme activity.[18]

Materials:

-

Sample containing FAAH (e.g., cell lysate, tissue homogenate, or recombinant enzyme)

-

FAAH Assay Buffer

-

FAAH substrate (non-fluorescent)

-

FAAH inhibitor (e.g., URB597)

-

96-well white plate

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare samples (e.g., homogenize tissue or lyse cells) in ice-cold FAAH Assay Buffer.

-

Add samples to the wells of a 96-well plate. For each sample, prepare a corresponding well with a specific FAAH inhibitor to measure background fluorescence.

-

Pre-incubate the plate according to the kit manufacturer's instructions.

-

Add the FAAH substrate to all wells to start the reaction.

-

Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[27]

-

Subtract the fluorescence of the inhibitor-containing wells from the corresponding sample wells to determine the FAAH-specific activity.

-

For inhibitor screening, follow a similar procedure as for the MAGL assay, using a range of inhibitor concentrations.

Figure 2: Experimental Workflow for IC50 Determination.

Enzymatic Mechanism of Serine Hydrolases

Both MAGL and FAAH are serine hydrolases and share a similar catalytic mechanism for substrate hydrolysis. This mechanism involves a catalytic triad of amino acid residues in the enzyme's active site.

Figure 3: Generalized Catalytic Mechanism of MAGL/FAAH.

The catalytic cycle begins with the nucleophilic attack of the catalytic serine on the carbonyl carbon of the ester (in 2-AG) or amide (in AEA) bond of the substrate. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. The intermediate then collapses, leading to the acylation of the serine residue and the release of the first product (glycerol for 2-AG). Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the second product (arachidonic acid).

Conclusion

The degradation of 2-AG by MAGL and FAAH is a critical process for the regulation of endocannabinoid signaling. A thorough understanding of the enzymes involved, their kinetics, and the methods to study them is essential for the development of novel therapeutics targeting the endocannabinoid system. MAGL, as the primary enzyme for 2-AG hydrolysis in the brain, represents a particularly promising target for modulating endocannabinoid tone for the treatment of a variety of disorders. The data and protocols presented in this guide serve as a valuable resource for researchers in this dynamic field.

References

- 1. What are MAGL modulators and how do they work? [synapse.patsnap.com]

- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 9. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FAAH and anandamide: is 2-AG really the odd one out? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 19. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 20. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. sigmaaldrich.cn [sigmaaldrich.cn]

2-Arachidonoyl glycerol interaction with CB1 and CB2 receptors

An In-depth Technical Guide on the Interaction of 2-Arachidonoylglycerol (B1664049) with CB1 and CB2 Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes.[1] It comprises endogenous lipid-based neurotransmitters (endocannabinoids), the enzymes responsible for their synthesis and degradation, and the cannabinoid receptors through which they exert their effects.[1][2] The two most well-characterized cannabinoid receptors are the Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2).[3][4] These G-protein coupled receptors (GPCRs) are activated by endocannabinoids, with the two primary examples being anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG).[4][5]

2-AG is the most abundant endocannabinoid ligand in the brain and is considered by many to be the primary endogenous ligand for both CB1 and CB2 receptors, responsible for mediating retrograde signaling at many synapses.[6][7][8] It is a full agonist at both receptors.[3][9] CB1 receptors are highly expressed in the central nervous system (CNS) and are responsible for the psychoactive effects associated with cannabinoids, while CB2 receptors are found predominantly in the immune system and peripheral tissues, playing a key role in modulating inflammation and immune responses.[3][10][11]

This technical guide provides a comprehensive overview of the interaction between 2-AG and the CB1 and CB2 receptors, focusing on quantitative binding and functional data, downstream signaling pathways, and the detailed experimental protocols used to characterize these interactions.

Data Presentation: Quantitative Analysis of 2-AG Interaction

The affinity, potency, and efficacy of 2-AG at CB1 and CB2 receptors are determined through various in vitro assays. The data summarized below provides a quantitative basis for understanding the pharmacological profile of this key endocannabinoid.

Table 1: Binding Affinity and Potency of 2-AG at Human Cannabinoid Receptors

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| 2-AG | hCB1 | Radioligand Binding | pKi | 6.32 | [12] |

| Ki (nM) | 480 | [12] | |||

| hCB1 | Ca2+ Mobilization | pEC50 | 7.64 | [12] | |

| EC50 (nM) | 23 | [12] | |||

| 2-AG | hCB2 | [³⁵S]GTPγS Binding (Sf9 membranes) | EC50 (nM) | 38.9 | [9] |

| 2-AG | hCB2 | [³⁵S]GTPγS Binding (CHO membranes) | EC50 (nM) | 122 | [9] |

| 2-AG | hCB2 | cAMP Inhibition (CHO cells) | IC50 (µM) | 1.30 | [9] |

Note: pKi and pEC50 values were converted to nM for consistency. Ki and EC50/IC50 values can vary based on the cell line, membrane preparation, and specific assay conditions used.

Signaling Pathways of 2-AG at CB1 and CB2 Receptors

Upon binding of 2-AG, both CB1 and CB2 receptors initiate a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory G-proteins (Gi/o).[10][13] The activation of these pathways modulates numerous cellular functions.

Key signaling cascades include:

-

Inhibition of Adenylyl Cyclase: The primary and most well-characterized effect is the Gi/o-mediated inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][9][14]

-

Modulation of Ion Channels: CB1 receptor activation, in particular, leads to the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels, resulting in a net hyperpolarization and reduced neuronal excitability.[15] 2-AG has been shown to induce Ca2+ transients through both CB1 and CB2.[6]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Both CB1 and CB2 receptors can activate the MAPK cascade, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.[1][13][16] This pathway is crucial for regulating gene expression and cellular processes like proliferation and survival.

-

Recruitment of β-Arrestin: Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestins are recruited to the receptor.[17] This process is critical for receptor desensitization, internalization, and for initiating G-protein-independent signaling cascades.[13][18]

Experimental Protocols

Characterizing the interaction of 2-AG with CB1 and CB2 receptors requires a suite of specialized in vitro assays. The following sections detail the methodologies for the most critical experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (like 2-AG) by measuring its ability to displace a known radiolabeled ligand from the receptor.[10][19]

Methodology:

-

Materials:

-

Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.[10]

-

Radioligand: A high-affinity cannabinoid agonist, typically [³H]CP-55,940 or [³H]WIN 55,212-2.[10]

-

Test Compound: 2-Arachidonoylglycerol (2-AG).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM WIN 55,212-2).[10]

-

Assay Buffer: Typically 50 mM Tris-HCl, with MgCl₂, EDTA or EGTA, and Bovine Serum Albumin (BSA), pH 7.4.[10][19]

-

Filtration System: Glass fiber filter plates (e.g., GF/B or GF/C) and a cell harvester.[19]

-

Detection: Scintillation counter.[19]

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of 2-AG.

-

Assay Setup: In a 96-well plate, incubate the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of 2-AG.[19] Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific control).[19]

-

Incubation: Incubate the plate, typically at 30°C for 60-90 minutes, to allow the binding to reach equilibrium.[19]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand.[19]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[19]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of 2-AG.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of 2-AG that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, allows for the quantification of this activation.[20][21] It is highly useful for determining the potency (EC₅₀) and efficacy (Emax) of agonists.[20][22]

Methodology:

-

Materials:

-

Procedure:

-

Membrane Preparation: Prepare and quantify the protein concentration of cell membranes.[20]

-

Assay Setup: In a multi-well plate, add the assay buffer, cell membranes (5-20 µg protein/well), and GDP (e.g., 10-30 µM).[20][23]

-

Compound Addition: Add serial dilutions of 2-AG or a control agonist.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).[20]

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[20]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[20]

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS).

-

Plot the specific binding as a function of the log concentration of 2-AG.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[20]

-

cAMP Accumulation Assay

This assay quantifies the functional consequence of Gi/o-protein activation by measuring the inhibition of adenylyl cyclase activity. In the presence of a stimulus like forskolin (B1673556) (which directly activates adenylyl cyclase), a Gi/o-coupled agonist like 2-AG will cause a dose-dependent decrease in cAMP production.[24]

Methodology:

-

Materials:

-

Cells: Whole cells (e.g., CHO or HEK293) stably expressing human CB1 or CB2.[20]

-

Adenylyl Cyclase Stimulator: Forskolin.[25]

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.[20]

-

Test Compound: 2-AG.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, Luminescence-based).[24]

-

-

Procedure:

-

Cell Culture: Culture and seed the cells in a multi-well plate.[20]

-

Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor (e.g., IBMX) to prevent cAMP breakdown.[20]

-

Compound Addition: Add serial dilutions of 2-AG and incubate for 15-30 minutes.[20]

-

Stimulation: Add forskolin to all wells (except basal controls) to stimulate adenylyl cyclase.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.[24]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.[20]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each well.

-

Plot the percentage of forskolin-stimulated cAMP accumulation against the log concentration of 2-AG.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of 2-AG that causes 50% inhibition of forskolin-stimulated cAMP production).

-

β-Arrestin Recruitment Assay

This cellular assay measures the recruitment of β-arrestin to the receptor upon agonist stimulation, a key event in receptor desensitization and G-protein-independent signaling.[18][26] Modern assays often use enzyme complementation (e.g., PathHunter), BRET, or FRET technologies.[13][17]

Methodology (Example using Enzyme Complementation):

-

Materials:

-

Engineered Cells: A cell line co-expressing the cannabinoid receptor tagged with a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (EA).[13]

-

Test Compound: 2-AG.

-

Detection Reagents: Substrate for the complemented enzyme that produces a chemiluminescent signal.[13]

-

-

Procedure:

-

Cell Plating: Seed the engineered cells in a 384-well plate.[17]

-

Compound Addition: Add serial dilutions of 2-AG to the wells.

-

Incubation: Incubate the plate (e.g., 90 minutes at 37°C) to allow for agonist binding and β-arrestin recruitment. This brings the two enzyme fragments into proximity, forming an active enzyme.

-

Detection: Add the detection reagents containing the enzyme substrate.

-

Signal Measurement: After a further incubation period, measure the chemiluminescent signal, which is directly proportional to the extent of β-arrestin recruitment.

-

-

Data Analysis:

-

Plot the luminescent signal against the log concentration of 2-AG.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for β-arrestin recruitment.

-

Conclusion

2-Arachidonoylglycerol is a pivotal endogenous agonist of both CB1 and CB2 receptors, demonstrating full agonism and playing a central role in the endocannabinoid system.[3][9] Its interaction with these receptors triggers a complex network of Gi/o-dependent and independent signaling pathways, leading to the modulation of neurotransmission, immune responses, and other critical physiological functions. The quantitative characterization of 2-AG's binding affinity and functional potency, achieved through rigorous experimental protocols such as radioligand binding, GTPγS, and cAMP assays, is fundamental for understanding its physiological role and for the development of novel therapeutics targeting the endocannabinoid system. A thorough comprehension of these interactions and methodologies is indispensable for researchers and professionals in the fields of pharmacology and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Effects and safety of a CBD-rich Cannabis sativa oil in knee osteoarthritis: a double-blind, randomized, placebo-controlled trial – CANOA – cannabis for osteoarthritis [frontiersin.org]

- 3. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Arachidonoylglycerol and the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-arachidonoylglycerol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. Cannabinoid CB2 receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 18. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. egrove.olemiss.edu [egrove.olemiss.edu]

- 24. benchchem.com [benchchem.com]

- 25. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

The Role of 2-Arachidonoylglycerol in the Endocannabinoid System: A Technical Guide

Executive Summary: The endocannabinoid system (ECS) is a critical neuromodulatory network that influences a vast array of physiological processes. Central to this system is 2-arachidonoylglycerol (B1664049) (2-AG), the most abundant endogenous cannabinoid ligand in the brain.[1] 2-AG functions as a full agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), playing a pivotal role in synaptic plasticity, neuroinflammation, pain perception, and metabolic regulation.[2] Its on-demand synthesis, retrograde signaling mechanism, and rapid degradation provide a precise and localized method of regulating neurotransmission. This technical guide offers an in-depth exploration of 2-AG's lifecycle—from its biosynthesis and signaling pathways to its metabolic fate—and its multifaceted physiological functions. It provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate further investigation and therapeutic targeting of the 2-AG signaling system.

Biosynthesis of 2-Arachidonoylglycerol (2-AG)

2-AG is not stored in vesicles but is synthesized "on-demand" from membrane phospholipids (B1166683) in response to neuronal stimulation.[3] This process ensures a rapid and localized signaling response. The primary and most well-understood pathway involves the sequential action of two enzymes, though several alternative routes have also been identified.[4]

The Canonical Pathway

The canonical pathway for 2-AG synthesis is typically initiated by an influx of calcium or the activation of Gq/11-coupled G-protein coupled receptors (GPCRs), such as group I metabotropic glutamate (B1630785) receptors (mGluR1/5).[4] This leads to the activation of Phospholipase Cβ (PLCβ), which hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][4] The specific DAG precursor for 2-AG is sn-1-stearoyl-2-arachidonoyl-glycerol. This DAG is then hydrolyzed by the enzyme Diacylglycerol Lipase α (DAGLα), located in the postsynaptic neuron, to produce 2-AG.[1]

Alternative Biosynthetic Pathways

While the PLCβ/DAGLα cascade is the principal source of synaptic 2-AG, other pathways can contribute to its synthesis in various contexts. 2-AG can be formed from phosphatidic acid (PA) or phosphatidylcholine (PC) via the action of DAG lipase.[3] Additional pathways include the dephosphorylation of arachidonoyl-lysophosphatidic acid (LPA) or the sequential action of phospholipase A1 (PLA1) and a lysophospholipase C (lyso-PLC).[4] These alternative routes may be relevant in specific cell types or under particular physiological conditions.

References

- 1. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Arachidonoylglycerol and the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentrations of 2-Arachidonoylglycerol (2-AG) in the Brain: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physiological concentrations of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. It is intended for researchers, scientists, and drug development professionals working in the field of endocannabinoid signaling. This document summarizes quantitative data, details experimental protocols for 2-AG quantification, and visualizes key pathways and workflows.

Introduction

2-Arachidonoylglycerol (2-AG) is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2 and is the most abundant endocannabinoid found in the central nervous system.[1] It plays a crucial role in a variety of physiological processes, including synaptic plasticity, neuroinflammation, and appetite regulation.[2][3] The accurate quantification of 2-AG in brain tissue is critical for understanding its physiological functions and for the development of therapeutics targeting the endocannabinoid system. However, the reported basal levels of 2-AG in the brain show significant variability, largely due to rapid post-mortem fluctuations.[4][5] This guide addresses these challenges by presenting data with methodological context and outlining best practices for 2-AG quantification.

Quantitative Data on 2-AG Concentrations in the Brain

The concentration of 2-AG in the brain is substantially higher than that of the other well-known endocannabinoid, anandamide (B1667382) (AEA), with estimates suggesting a 100 to 1000-fold difference.[6][7] However, absolute values for 2-AG concentrations can vary significantly between studies due to factors such as the species, brain region, and, most critically, the method of tissue collection and processing.[4][5]

Rapid post-mortem synthesis and degradation of 2-AG can lead to artificially inflated or decreased measurements.[4][5] Head-focused microwave irradiation is a technique used to instantly inactivate enzymes, thereby preventing these post-mortem changes and providing a more accurate measurement of true basal 2-AG levels.[4] The following table summarizes reported 2-AG concentrations in the brains of various species, highlighting the differences observed with and without microwave fixation.

| Species | Brain Region | 2-AG Concentration (nmol/g or ng/g tissue) | Measurement Method | Reference(s) |

| Mouse | Whole Brain | ~5-10 nmol/g | Not specified | [1] |

| Mouse | Whole Brain | 190 to 15,000 ng/g (without microwave fixation) | LC-MS | [4] |

| Mouse | Whole Brain | Significantly lower with microwave fixation (~60-fold lower than non-fixed) | LC-MS | [4] |

| Mouse | Anterior Cingulate Cortex, Caudate Putamen, Nucleus Accumbens, Piriform Cortex | Upregulated by chronic restraint stress | DESI-MSI | [8][9] |

| Mouse | Hypothalamus | Highest levels compared to other brain regions | DESI-MSI | [8][9] |

| Mouse | Hippocampal Region | Lowest levels compared to other brain regions | DESI-MSI | [8][9] |

| Rat | Whole Brain | 90 to 24,600 ng/g (without microwave fixation) | LC-MS | [4] |

| Rat | Limbic Forebrain | Increased with 24h food restriction | Not specified | [3] |

| Rat | Hypothalamus | Increased with 24h food restriction | Not specified | [3] |

Note: The large range in reported concentrations without microwave fixation underscores the critical impact of post-mortem enzymatic activity on 2-AG levels.

Experimental Protocols for 2-AG Quantification

The accurate quantification of 2-AG in brain tissue is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][10][11] This method offers high sensitivity and specificity. A general workflow for this process is outlined below.

Tissue Collection and Fixation

To prevent post-mortem alterations in 2-AG levels, rapid inactivation of metabolic enzymes is crucial.

-

Head-Focused Microwave Irradiation: This is the recommended method for obtaining the most accurate measurement of basal 2-AG levels.[4] The high-energy microwaves rapidly heat the brain tissue, denaturing enzymes responsible for 2-AG synthesis and degradation.

-

Rapid Dissection and Freezing: If microwave irradiation is not available, the brain should be dissected as rapidly as possible and immediately snap-frozen in liquid nitrogen to minimize enzymatic activity. However, it is important to note that significant changes in 2-AG levels can occur within seconds of decapitation.[5]

Lipid Extraction

The following steps describe a common method for extracting 2-AG from brain tissue.

-

Homogenization: The frozen brain tissue is weighed and homogenized in a cold organic solvent mixture, typically chloroform:methanol (B129727):water or ethyl acetate. An internal standard, such as 2-AG-d8, is added at the beginning of this process to account for sample loss during extraction and analysis.[4][12]

-

Phase Separation: The homogenate is centrifuged to separate the organic and aqueous phases. The lipid-containing organic phase is collected.

-

Drying: The collected organic solvent is evaporated to dryness under a stream of nitrogen.

Sample Purification

Solid-phase extraction (SPE) is often used to purify the lipid extract and remove interfering substances.

-

Column Conditioning: An SPE column is conditioned with methanol and then equilibrated with water.[12]

-

Sample Loading: The dried lipid extract is reconstituted in an appropriate solvent and loaded onto the SPE column.

-

Washing: The column is washed with a polar solvent (e.g., water) to remove salts and other polar impurities.[12]

-

Elution: The analytes, including 2-AG, are eluted from the column using a non-polar solvent (e.g., methanol or ethyl acetate).[12]

-

Drying and Reconstitution: The eluate is dried under nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis

The purified sample is injected into the LC-MS/MS system for quantification.

-

Liquid Chromatography (LC): The sample is passed through an LC column to separate 2-AG from other lipids based on their physicochemical properties.

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. 2-AG is ionized (typically using electrospray ionization), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.[4] The ratio of the signal from endogenous 2-AG to the signal from the deuterated internal standard is used to calculate the concentration of 2-AG in the original tissue sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways of 2-AG and a typical experimental workflow for its quantification.

Conclusion

The accurate determination of 2-AG concentrations in the brain is fundamental to advancing our understanding of the endocannabinoid system's role in health and disease. This guide highlights the critical importance of appropriate tissue handling techniques, particularly microwave irradiation, to minimize post-mortem artifacts and obtain reliable quantitative data. The provided summary of 2-AG levels, detailed experimental protocols, and visual representations of signaling pathways and workflows serve as a valuable resource for researchers in this dynamic field. Adherence to these best practices will facilitate the generation of more consistent and comparable data across different studies, ultimately accelerating progress in the development of novel therapeutics targeting 2-AG signaling.

References

- 1. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endocannabinoid levels in rat limbic forebrain and hypothalamus in relation to fasting, feeding and satiation: stimulation of eating by 2-arachidonoyl glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Endocannabinoid 2-Arachidonoylglycerol Levels in the Anterior Cingulate Cortex, Caudate Putamen, Nucleus Accumbens, and Piriform Cortex Were Upregulated by Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

2-Arachidonoyl Glycerol: A Bioactive Lipid Mediator at the Core of Endocannabinoid Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Arachidonoyl glycerol (B35011) (2-AG), an endogenous cannabinoid, is a pivotal signaling molecule in the mammalian central nervous system and peripheral tissues.[1] As a full agonist of both cannabinoid receptor type 1 (CB1) and type 2 (CB2), 2-AG's actions are pleiotropic, influencing a vast array of physiological and pathological processes.[2] Its on-demand biosynthesis, rapid degradation, and retrograde signaling capabilities position it as a critical regulator of synaptic transmission, neuroinflammation, and immune responses.[3] This technical guide provides a comprehensive overview of 2-AG, detailing its metabolic pathways, signaling cascades, and diverse biological functions. Furthermore, it offers in-depth experimental protocols for the quantification of 2-AG and the characterization of its key metabolic enzymes, alongside a quantitative summary of its receptor binding affinities and physiological concentrations. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of the endocannabinoid system and the development of novel therapeutics targeting 2-AG signaling.

Introduction

Discovered in the mid-1990s, 2-arachidonoyl glycerol (2-AG) has emerged as the most abundant endocannabinoid in the brain.[1][4] Unlike the other major endocannabinoid, anandamide (B1667382), which is a partial agonist, 2-AG acts as a full agonist at both CB1 and CB2 receptors, eliciting robust physiological responses.[2][5] The endocannabinoid system, comprising cannabinoid receptors, their endogenous ligands, and the enzymes responsible for their synthesis and degradation, is a crucial modulator of homeostasis. 2-AG is a key player in this system, with its signaling implicated in a wide range of conditions, including neurodegenerative diseases, inflammatory disorders, mood and anxiety disorders, and cancer.[6][7] A thorough understanding of 2-AG's biochemistry and pharmacology is therefore essential for the development of targeted therapies.

Biosynthesis and Degradation of 2-AG

The concentration of 2-AG is tightly regulated by the coordinated action of synthesizing and degrading enzymes, ensuring its role as a transient signaling molecule.

Biosynthesis

The primary and most well-characterized pathway for 2-AG synthesis is a two-step process initiated by the stimulation of Gq-coupled receptors, such as metabotropic glutamate (B1630785) receptors, leading to the activation of phospholipase Cβ (PLCβ).[8][9]

-

Phospholipase Cβ (PLCβ) Activation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Diacylglycerol Lipase (B570770) (DAGL) Activity: The resulting DAG, specifically sn-1-stearoyl-2-arachidonoyl-glycerol, is then hydrolyzed by diacylglycerol lipase α (DAGLα) to produce 2-AG and a free fatty acid.[4][8] DAGLβ also contributes to 2-AG synthesis in non-neuronal cells.[10]

Alternative, less prominent biosynthetic pathways have also been proposed, involving the sequential action of phospholipase A1 and lysophospholipase C.[4]

Degradation

The termination of 2-AG signaling is primarily mediated by its rapid enzymatic hydrolysis.

-

Monoacylglycerol Lipase (MAGL): The principal enzyme responsible for 2-AG degradation in the brain (accounting for ~85% of its hydrolysis) is monoacylglycerol lipase (MAGL).[1][10] MAGL hydrolyzes 2-AG into arachidonic acid (AA) and glycerol. The liberation of AA is significant as it can be further metabolized to produce pro-inflammatory prostaglandins.[11]

-

Other Hydrolases: Other enzymes, including α,β-hydrolase domain-containing 6 (ABHD6) and 12 (ABHD12), also contribute to 2-AG degradation to a lesser extent.[1] Fatty acid amide hydrolase (FAAH), the primary degrading enzyme for anandamide, can also hydrolyze 2-AG.[1]

Signaling Pathways of 2-AG

As a retrograde messenger, 2-AG is typically synthesized in postsynaptic neurons in response to depolarization and/or receptor stimulation. It then travels backward across the synapse to activate presynaptic CB1 receptors.[12]

Activation of G-protein coupled CB1 receptors by 2-AG leads to:

-

Inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[12]

-

Inhibition of presynaptic voltage-gated calcium channels, which in turn reduces neurotransmitter release.[12]

-

Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.

This retrograde signaling mechanism allows for the precise temporal and spatial control of synaptic transmission. In the immune system, 2-AG's activation of CB2 receptors, predominantly expressed on immune cells, modulates cytokine release and immune cell migration, generally exerting an anti-inflammatory effect.[2][5]

Physiological and Pathophysiological Roles

The widespread distribution of cannabinoid receptors and the multifaceted nature of 2-AG signaling contribute to its involvement in a diverse range of physiological and pathological processes.

-

Neurotransmission and Synaptic Plasticity: 2-AG is a key regulator of both short-term and long-term synaptic plasticity at both excitatory and inhibitory synapses, influencing learning and memory.[4]

-

Neuroinflammation and Neuroprotection: By acting on cannabinoid receptors on microglia and astrocytes, 2-AG can suppress neuroinflammatory responses.[11] Pharmacological elevation of 2-AG levels has been shown to be neuroprotective in animal models of traumatic brain injury, Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[13]

-

Pain and Inflammation: 2-AG plays a significant role in the modulation of pain and inflammation.[3] Enhancing 2-AG signaling has demonstrated analgesic effects in various pain models, including neuropathic and inflammatory pain.[14]

-

Anxiety and Mood Disorders: The endocannabinoid system is critically involved in the regulation of stress, anxiety, and mood.[6][10] Modulation of 2-AG levels has shown promise as a potential therapeutic strategy for anxiety and depressive disorders.[6]

-

Cancer: The role of 2-AG in cancer is complex and appears to be context-dependent. It has been shown to inhibit the proliferation of some cancer cells, while in other contexts, it may promote tumor growth.[7][15][16]

-

Cardiovascular System: 2-AG is involved in the regulation of blood pressure and heart rate.[17] Dysregulation of the 2-AG system has been implicated in the pathogenesis of atherosclerosis and other cardiovascular diseases.[17][18]

-

Metabolic Regulation: The endocannabinoid system is a key regulator of appetite, energy balance, and metabolism.[19]

Quantitative Data

Table 1: Receptor Binding Affinities (Ki) of 2-AG

| Receptor | Species | Ki (nM) | Reference(s) |

| CB1 | Human | 472 | [20] |

| CB1 | Rat | 472 | [20] |

| CB2 | Human | 1400 | [20] |

| CB2 | Rat | 1400 | [20] |

Table 2: Michaelis-Menten Constants (Km) of 2-AG Metabolizing Enzymes

| Enzyme | Substrate | Km (µM) | Reference(s) |

| MAGL | 2-AG | 8.9 | [PMID: 11459834] |

| DAGLα | sn-1-stearoyl-2-arachidonoyl-glycerol | 5.5 | [PMID: 16102436] |

Table 3: Physiological Concentrations of 2-AG

| Tissue/Fluid | Species | Concentration | Reference(s) |

| Human Plasma | Human | 7.60 ± 4.30 ng/mL | [21] |

| Human Plasma (NSTEMI) | Human | 107.4 ± 28.4 pmol/ml | [22] |

| Mouse Brain | Mouse | 695.3-2344.2 ng/g | [14] |

| Rat Brain | Rat | ~10 nmol/g | [PMID: 9045938] |

Experimental Protocols

Quantification of 2-AG by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of 2-AG from biological samples.

6.1.1. Materials

-

Homogenizer (e.g., bead beater, sonicator)

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

-

Solvents: Methanol (B129727), Chloroform (B151607), Ethyl Acetate (B1210297), Acetonitrile (LC-MS grade)

-

Internal Standard: 2-AG-d8

-

Formic acid

6.1.2. Sample Preparation and Lipid Extraction

-

Tissue Homogenization: Snap-freeze tissues in liquid nitrogen immediately after collection to prevent enzymatic degradation of 2-AG.[20] For homogenization, weigh the frozen tissue and add a known amount of ice-cold methanol containing the internal standard (e.g., 2-AG-d8).[23] Homogenize the tissue using a bead beater or sonicator on ice.[20]

-

Lipid Extraction (Bligh-Dyer Method):

-

To the methanol homogenate, add chloroform and water in a ratio that results in a final solvent ratio of 1:2:0.8 (chloroform:methanol:water).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Repeat the extraction of the aqueous phase with chloroform to maximize recovery.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.[8]

-

6.1.3. LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as acetonitrile/water (1:1, v/v).

-

Chromatographic Separation: Use a C18 reversed-phase column for chromatographic separation. A typical mobile phase consists of a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for 2-AG (e.g., m/z 379.3 → 287.3) and its deuterated internal standard (e.g., 2-AG-d8, m/z 387.3 → 294.3).

-

Quantification: Construct a calibration curve using known concentrations of 2-AG and a fixed concentration of the internal standard. Calculate the concentration of 2-AG in the samples by interpolating their peak area ratios against the calibration curve.

MAGL Activity Assay

This protocol describes a colorimetric assay to measure MAGL activity in tissue homogenates or cell lysates.

6.2.1. Materials

-

96-well microplate reader

-

Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.2

-

Substrate: p-nitrophenyl acetate (PNPA) or a more specific fluorogenic substrate

-

MAGL inhibitor (e.g., JZL184) for specificity control

-

Tissue or cell lysate

6.2.2. Procedure

-

Sample Preparation: Prepare tissue homogenates or cell lysates in ice-cold assay buffer. Determine the protein concentration of the lysates.

-

Assay Setup: In a 96-well plate, add the sample lysate to each well. For control wells, include a known MAGL inhibitor to determine the background signal not attributable to MAGL activity.

-

Reaction Initiation: Add the substrate (e.g., PNPA) to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance (for PNPA, at 405 nm) or fluorescence over time at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the rate of the reaction (change in absorbance or fluorescence per unit time). Subtract the rate of the inhibitor-treated wells from the rate of the untreated wells to determine the specific MAGL activity. Normalize the activity to the protein concentration of the lysate.

DAGL Activity Assay

This protocol outlines a radiometric assay for measuring DAGL activity.

6.3.1. Materials

-

Radiolabeled substrate: [14C]-1-stearoyl-2-arachidonoyl-glycerol

-

Thin-layer chromatography (TLC) plates and chamber

-

Scintillation counter

-

Solvents for TLC development (e.g., hexane:diethyl ether:acetic acid)

-

Tissue or cell membrane preparation

6.3.2. Procedure

-

Sample Preparation: Prepare membrane fractions from tissues or cells, as DAGL is a membrane-bound enzyme.

-

Assay Reaction: Incubate the membrane preparation with the radiolabeled DAG substrate in an appropriate buffer at 37°C for a defined period.

-

Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture and extract the lipids as described in section 6.1.2.

-

TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate in a suitable solvent system to separate the substrate (DAG) from the product (2-AG) and any further breakdown products (arachidonic acid).

-

Quantification: Visualize the radiolabeled spots using a phosphorimager or by scraping the corresponding silica (B1680970) bands and quantifying the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed as a percentage of the total radioactivity and express the DAGL activity as pmol/min/mg of protein.

Visualizations

Caption: Biosynthesis, retrograde signaling, and degradation of 2-AG at a synapse.

Caption: Experimental workflow for the quantification of 2-AG by LC-MS/MS.

Conclusion

2-Arachidonoyl glycerol is a multifaceted bioactive lipid that plays a central role in a vast network of physiological processes. Its function as a full agonist at cannabinoid receptors and its dynamic regulation through on-demand synthesis and rapid degradation underscore its importance in maintaining homeostasis. The continued exploration of 2-AG signaling holds immense promise for the development of novel therapeutic interventions for a wide range of disorders. This technical guide provides a foundational resource for researchers and drug development professionals, offering both a comprehensive overview of 2-AG biology and practical methodologies for its study. The provided protocols and quantitative data aim to facilitate further research into this critical signaling molecule and accelerate the translation of basic science discoveries into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction and Simultaneous Quantification of Endocannabinoids and Endocannabinoid-Like Lipids in Biological Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization [air.unimi.it]

- 7. LC–MS/MS Analysis of AEA and 2-AG | Springer Nature Experiments [experiments.springernature.com]

- 8. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction and Simultaneous Quantification of Endocannabinoids and Endocannabinoid-Like Lipids in Biological Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 12. spin.atomicobject.com [spin.atomicobject.com]

- 13. researchgate.net [researchgate.net]

- 14. CCORC [ccorc.mmjoutcomes.org]

- 15. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rbm.iqvia.com [rbm.iqvia.com]

- 21. Frontiers | Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta [frontiersin.org]

- 22. An optimized GC-MS method detects nanomole amounts of anandamide in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

The Keystone of Endocannabinoid Signaling: A Technical Guide to the Biosynthesis of 2-Arachidonoylglycerol from Diacylglycerol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 2-arachidonoylglycerol (B1664049) (2-AG), the most abundant endocannabinoid in the central nervous system, from its diacylglycerol (DAG) precursors. This document details the core enzymatic players, their kinetics, and tissue distribution. It further provides detailed experimental protocols for the measurement of enzymatic activity and 2-AG quantification, and delineates the intricate signaling pathways governing 2-AG synthesis and its downstream effects.

Core Concepts in 2-AG Biosynthesis

The primary and most well-characterized pathway for 2-AG synthesis involves the sequential action of two key enzymes: phospholipase Cβ (PLCβ) and diacylglycerol lipase (B570770) (DAGL).[1][2] This canonical pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG.[3] Subsequently, DAG is hydrolyzed by a DAG lipase to produce 2-AG and a free fatty acid.[4]

Two major isoforms of DAGL have been identified: DAGLα and DAGLβ.[4] While both are capable of synthesizing 2-AG, they exhibit distinct tissue distribution and play different physiological roles. DAGLα is predominantly expressed in the central nervous system, particularly in postsynaptic neurons, and is considered the primary enzyme responsible for synthesizing the 2-AG that mediates retrograde synaptic signaling.[5][6] In contrast, DAGLβ is more prevalent in peripheral tissues and in immune cells like microglia and macrophages.[5]

Quantitative Data on 2-AG Biosynthesis

The following tables summarize key quantitative data related to the enzymes and products involved in the biosynthesis of 2-AG from diacylglycerol.

Table 1: Enzyme Kinetics of Diacylglycerol Lipases

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| DAGLα | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 179.8 ± 15.8 | 1.3 ± 0.22 (pmol/min/µg protein) | [7] |

| DAGLβ | Data not available | Data not available | Data not available |

Table 2: Tissue Distribution and Expression of DAGLα and DAGLβ

| Tissue | DAGLα Expression | DAGLβ Expression | Method | Source |

| Brain | High | Moderate | mRNA & Protein | [1][6] |

| Liver | Low | High | mRNA & Protein | [1] |